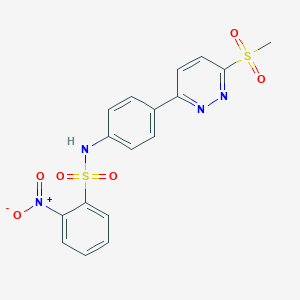
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide” is a chemical compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .
Molecular Structure Analysis
The molecular structure of “N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide” is characterized by a pyridazin-3 (2H)-one ring, which is a five-membered ring consisting of three carbon atoms and two nitrogen centers at the 1- and 3- ring positions . The pyrrolidine ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
While specific chemical reactions involving “N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide” are not available, it’s worth noting that pyridazin-3 (2H)-one derivatives have been studied for their diverse pharmacological activities . The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has focused on synthesizing new sulfonamide derivatives, including methods to synthesize compounds bearing the sulfonamide fragment. These studies include detailed structural characterization using spectroscopic and computational methods, indicating a broad interest in understanding the molecular properties and potential applications of these compounds. The synthesis of sulfonamide derivatives is aimed at exploring their biological activity and potential therapeutic uses, with studies providing insights into the molecular interactions and stability of these compounds in biological systems (Cumaoğlu et al., 2015); (Murthy et al., 2018).
Anticancer Activity
Several studies have investigated the anticancer activity of sulfonamide derivatives. These compounds have been evaluated for their potential to induce apoptosis in cancer cells, with some showing significant antiproliferative activity against various cancer cell lines. The mechanisms underlying their anticancer effects include the activation of apoptotic genes and pathways, suggesting that these compounds could be promising candidates for cancer therapy (Abbassi et al., 2014); (Eren et al., 2018).
Antimicrobial and Antifungal Activities
Research has also explored the antimicrobial and antifungal activities of sulfonamide derivatives. These studies suggest that certain sulfonamide compounds possess significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents. The structural and electronic properties of these compounds contribute to their biological activity, providing insights into how they might be optimized for use in treating microbial infections (Eren et al., 2018).
Inhibition of Enzymes
Some sulfonamide derivatives have been shown to inhibit human carbonic anhydrases, enzymes involved in various physiological processes. The inhibition of these enzymes has therapeutic relevance, including the treatment of diseases such as glaucoma, epilepsy, and certain types of cancer. These studies highlight the potential of sulfonamide derivatives as enzyme inhibitors, with implications for developing new drugs (Sapegin et al., 2018).
Propiedades
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O6S2/c1-28(24,25)17-11-10-14(18-19-17)12-6-8-13(9-7-12)20-29(26,27)16-5-3-2-4-15(16)21(22)23/h2-11,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICMIQWVAUPMSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-6-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2766227.png)
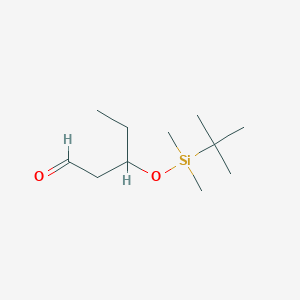
![N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/no-structure.png)
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2766235.png)
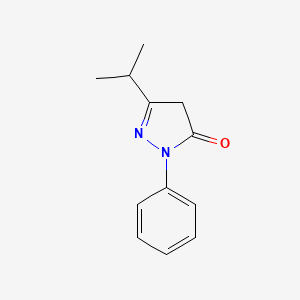
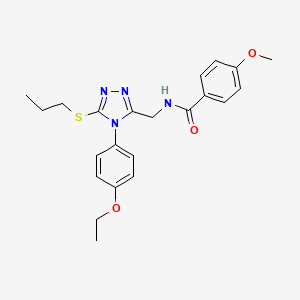
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2766239.png)
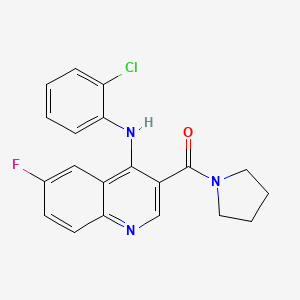
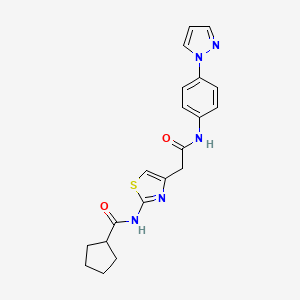

![2-(((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol](/img/structure/B2766246.png)
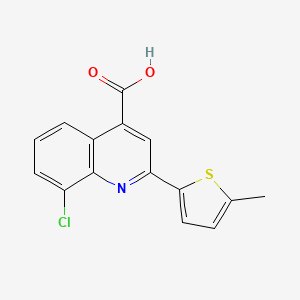
![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2766248.png)